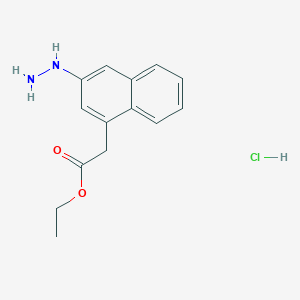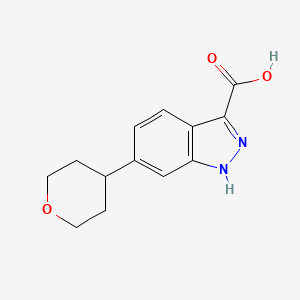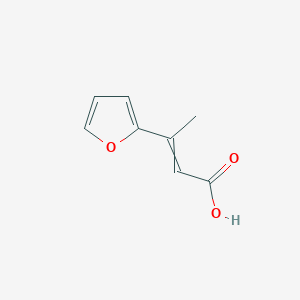
3-(Furan-2-yl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)but-2-enoic acid, also known as 3-(2-furanyl)-2-propenoic acid, is an organic compound with the molecular formula C7H6O3. It is characterized by the presence of a furan ring attached to an acrylic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)but-2-enoic acid typically involves the condensation of furfural with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of furfural. This method is advantageous due to the availability of furfural as a biomass-derived platform chemical .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Furan-2-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: 2-Furanone derivatives.
Reduction: 3-(2-Furanyl)-3-methylpropanoic acid.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
3-(Furan-2-yl)but-2-enoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials derived from furan-based chemicals
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)but-2-enoic acid involves its interaction with various molecular targets. The furan ring can undergo electrophilic substitution reactions, while the acrylic acid moiety can participate in Michael addition reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-Furanacrylic acid
- 3-(2-Furanyl)propanoic acid
- 2-Furylacrylic acid
Comparison: 3-(Furan-2-yl)but-2-enoic acid is unique due to the presence of a methyl group on the acrylic acid moiety, which can influence its reactivity and biological activity. Compared to 2-furanacrylic acid, it has a different substitution pattern, leading to distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H8O3 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3-(furan-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H8O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |
Clé InChI |
PWSGIAZISDWKNV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


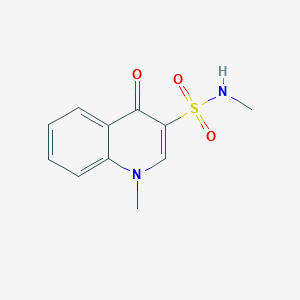
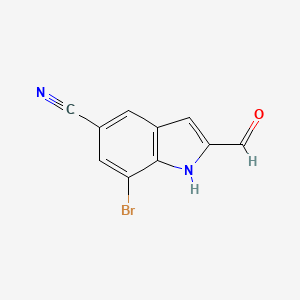
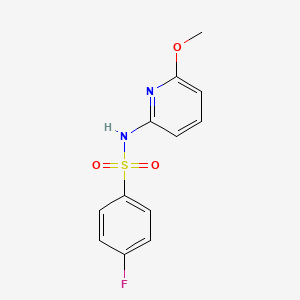
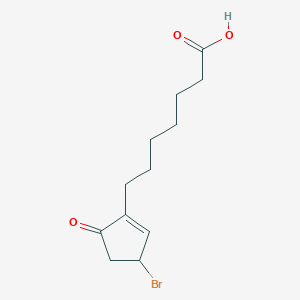
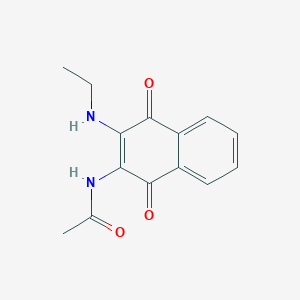
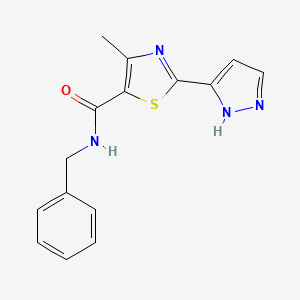
![N-[5-bromo-2-(methylamino)pyridin-3-yl]methanesulfonamide](/img/structure/B8412959.png)
![1H-Imidazole, 5-[2-[4-(trifluoromethyl)phenoxy]ethyl]-](/img/structure/B8412973.png)
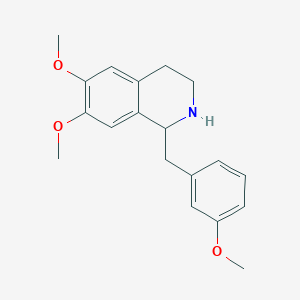
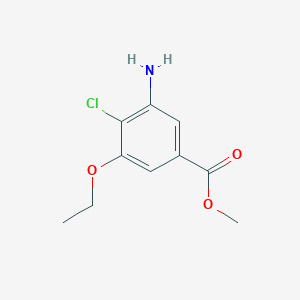
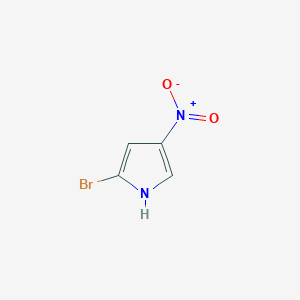
![4-[(2-tert-Butoxycarbonylethylamino)methyl]benzoic acid](/img/structure/B8413004.png)
